O-Sulfo-MK 447
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Sulfo-MK 447 is a derivative of the compound MK-447, known for its pharmacological properties. This compound has been studied for its potential therapeutic effects, particularly in the context of its salidiuretic activity, which involves the excretion of sodium and chloride ions, leading to increased urine production .
Preparation Methods
The synthesis of O-Sulfo-MK 447 involves the sulfonation of MK-447. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
O-Sulfo-MK 447 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Acidic or basic conditions are typically used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It has been studied for its effects on ion transport systems and cellular signaling pathways.
Medicine: Its salidiuretic activity makes it a potential candidate for the treatment of conditions such as hypertension and edema.
Mechanism of Action
The mechanism of action of O-Sulfo-MK 447 involves its interaction with ion transport systems in the body. It inhibits the sodium-potassium-chloride cotransport system, leading to increased excretion of sodium and chloride ions. This results in a diuretic effect, which helps in reducing blood pressure and alleviating fluid retention. The molecular targets and pathways involved include the inhibition of the sodium-potassium-chloride cotransporter and modulation of cellular signaling pathways .
Comparison with Similar Compounds
O-Sulfo-MK 447 is compared with other similar compounds such as furosemide and bumetanide, which are also known for their diuretic effects. While furosemide and bumetanide are potent inhibitors of the sodium-potassium-chloride cotransport system, this compound has been shown to be a more potent inhibitor in certain studies. This highlights its potential as a more effective diuretic agent .
Similar compounds include:
Furosemide: A loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.
Bumetanide: Another loop diuretic used to treat swelling and fluid retention caused by various medical conditions.
Properties
CAS No. |
65687-13-0 |
---|---|
Molecular Formula |
C11H16INO4S |
Molecular Weight |
385.22 g/mol |
IUPAC Name |
[2-(aminomethyl)-4-tert-butyl-6-iodophenyl] hydrogen sulfate |
InChI |
InChI=1S/C11H16INO4S/c1-11(2,3)8-4-7(6-13)10(9(12)5-8)17-18(14,15)16/h4-5H,6,13H2,1-3H3,(H,14,15,16) |
InChI Key |
IRDCWFAOPAYRKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)OS(=O)(=O)O)CN |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)OS(=O)(=O)O)CN |
Synonyms |
(O-sulfo)-MK-447 O-sulfo-MK 447 O-sulfo-MK-447 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.